Molecular Weight and LogP Differentiation from N-Ethyl and Primary Amine Analogs
The compound exhibits a molecular weight of 214.10 g/mol, which is 78.9 g/mol higher than its unsubstituted precursor, N-ethyl-4-methylaniline (135.21 g/mol), and 28.1 g/mol higher than its primary amine analog, 2-bromo-4-methylaniline (186.05 g/mol) . This significant increase in molecular weight, driven by the ortho-bromine atom, correlates with a higher calculated lipophilicity (LogP) compared to the non-brominated analog. While direct experimental LogP is not available, the increased mass and halogenation are established drivers of enhanced membrane permeability and altered pharmacokinetic profiles in lead optimization, making it a distinct starting point for drug discovery compared to lighter analogs .
vs N-ethyl analog
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 214.10 g/mol |
| Comparator Or Baseline | N-ethyl-4-methylaniline (135.21 g/mol); 2-bromo-4-methylaniline (186.05 g/mol) |
| Quantified Difference | +78.89 g/mol vs N-ethyl analog; +28.05 g/mol vs 2-bromo analog |
| Conditions | Calculated from molecular formula (C9H12BrN vs C9H13N vs C7H8BrN) |
Why This Matters
This quantifies the compound's distinct physicochemical space, directly impacting its suitability for applications where higher molecular weight and lipophilicity are design criteria, such as in the development of CNS-penetrant or intracellular-targeting molecules.
